molecular formula C19H18Cl2N2O2 B2820721 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109266-95-5

8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2820721
CAS No.: 2109266-95-5
M. Wt: 377.27
InChI Key: KGJGXQDRQZDKJV-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a dichlorophenyl group, a pyridin-3-yloxy moiety, and an azabicyclo[3.2.1]octane framework, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the azabicyclo[3.2.1]octane core. This can be achieved through a Diels-Alder reaction followed by functional group modifications. The pyridin-3-yloxy group is introduced via nucleophilic substitution, and the final coupling with the dichlorophenyl group is accomplished using a Friedel-Crafts acylation reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2/c20-17-6-3-12(8-18(17)21)19(24)23-13-4-5-14(23)10-16(9-13)25-15-2-1-7-22-11-15/h1-3,6-8,11,13-14,16H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJGXQDRQZDKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=C(C=C3)Cl)Cl)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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